1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Overview
Description
1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure, which includes a biphenyl group, a pyrazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the reaction of biphenyl-2-ol with an appropriate alkylating agent to form the biphenylyloxy group.
Pyrazole Ring Formation: The next step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a diketone or a β-keto ester.
Nitration: The final step involves the nitration of the pyrazole ring to introduce the nitro group. This is typically carried out using a nitrating agent such as nitric acid or a nitrating mixture.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The biphenylyloxy group can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Cyclization: The pyrazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the specific reaction.
Major Products:
Reduction: 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer.
Comparison with Similar Compounds
1-[(2-phenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole: Similar structure but with a phenoxy group instead of a biphenylyloxy group.
1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of the biphenylyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. The nitro group also contributes to its reactivity and potential for further chemical modifications.
Properties
IUPAC Name |
3,5-dimethyl-4-nitro-1-[(2-phenylphenoxy)methyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-18(21(22)23)14(2)20(19-13)12-24-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURPLHVKTSQYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=CC=C2C3=CC=CC=C3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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